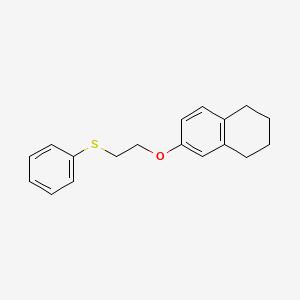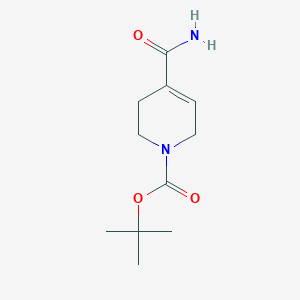
tert-Butyl 4-carbamoyl-3,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
tert-Butyl 4-carbamoyl-3,6-dihydropyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their applications in various fields, including medicinal chemistry and organic synthesis. This compound features a tert-butyl group, a carbamoyl group, and a dihydropyridine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-carbamoyl-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction might involve the use of tert-butyl acetoacetate, an amine, and a suitable aldehyde or ketone, followed by cyclization and carbamoylation steps.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of pyridine derivatives.
Reduction: Reduction reactions might convert the dihydropyridine ring to a more saturated form.
Substitution: Various substitution reactions can occur, particularly at the carbamoyl or tert-butyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine derivatives, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-carbamoyl-3,6-dihydropyridine-1(2H)-carboxylate can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medicinal research, dihydropyridine derivatives are often studied for their potential pharmacological activities. This compound could be investigated for its effects on biological systems, including its potential as a drug candidate.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-carbamoyl-3,6-dihydropyridine-1(2H)-carboxylate would depend on its specific interactions with molecular targets. In medicinal chemistry, dihydropyridines are known to interact with calcium channels, affecting cellular processes. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.
Amlodipine: Another dihydropyridine with similar pharmacological properties.
Uniqueness
tert-Butyl 4-carbamoyl-3,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific functional groups, which can impart distinct chemical and biological properties compared to other dihydropyridines.
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl 4-carbamoyl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-4-8(5-7-13)9(12)14/h4H,5-7H2,1-3H3,(H2,12,14) |
InChI Key |
KGYJTZQTWRFLED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
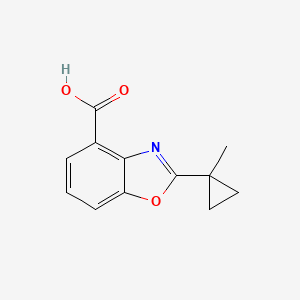
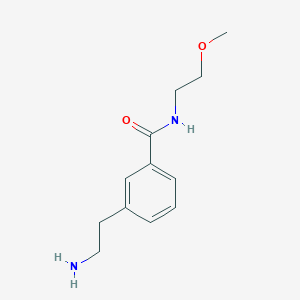
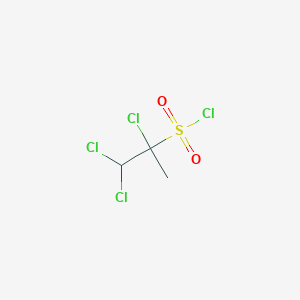
![5-fluoro-2-propyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8413353.png)
![4-Hydroxy-3-oxabicyclo [4.3.0]nona-8-en-7-on](/img/structure/B8413360.png)
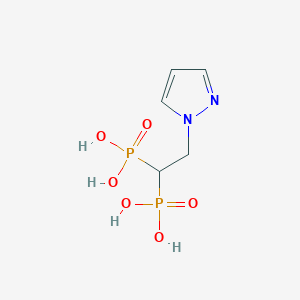
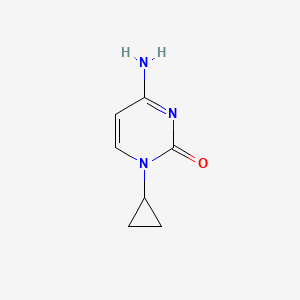
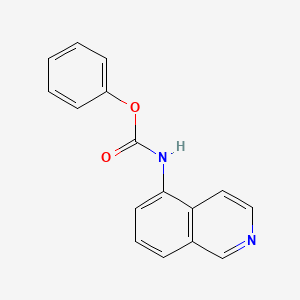
![6-Chloro-2-[(4-chloro-2-pyridyl)methylsulfanyl]pyrimidin-4-amine](/img/structure/B8413369.png)
![6'-Nitrospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B8413372.png)
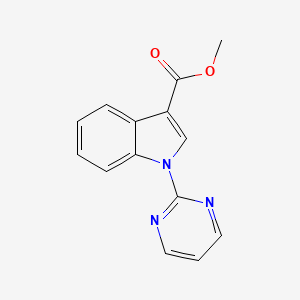
![4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]benzamide](/img/structure/B8413397.png)
![N-[2-(Diethylamino)ethyl]-2-(2-oxo-4-phenylpyrrolidin-1-YL)acetamide](/img/structure/B8413407.png)
